Phosphamidon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with most org solvents except saturated hydrocarbons; 1 g dissolves in about 30 g hexane

In water, miscible @ 25 °C

Solubility in water: miscible

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action

- Phosphamidon disrupts the nervous system of insects by inhibiting an enzyme called acetylcholinesterase. This enzyme is essential for normal nerve impulse transmission. When inhibited, nerve signals become uncontrolled, leading to paralysis and death of the insect

Environmental Fate

- Research has been conducted on the persistence of Phosphamidon in the environment. Studies show it can break down in water and soil but may persist for some time depending on conditions

Safety Studies

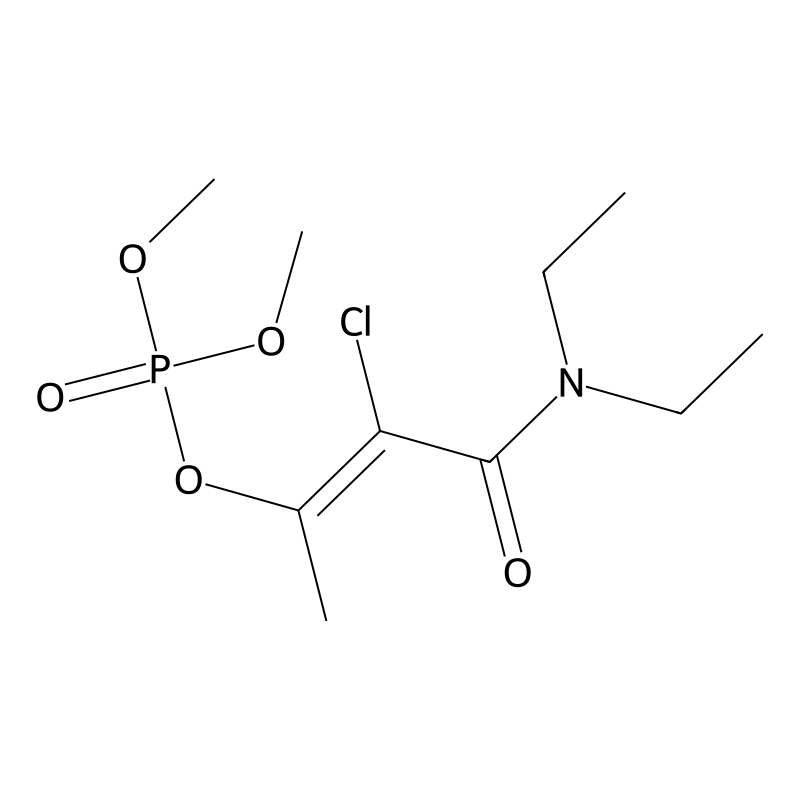

Phosphamidon, chemically known as 2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate, is a pale yellow to colorless oily liquid with a faint odor. It consists of approximately 70% of the (Z)-isomer and 30% of the (E)-isomer . The compound is miscible with water and soluble in most organic solvents except paraffins, and it has a density of about 0.79 g/cm³ at 25°C . Phosphamidon is highly corrosive to metals like iron and aluminum and decomposes upon heating, releasing toxic fumes .

Phosphamidon acts by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. AChE breaks down acetylcholine, a neurotransmitter responsible for transmitting nerve impulses. Inhibition of AChE leads to the accumulation of acetylcholine, causing uncontrolled stimulation of nerves and ultimately leading to insect death.

Physical and Chemical Properties

Phosphamidon primarily acts as a cholinesterase inhibitor, affecting neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to overstimulation of the nervous system . The compound undergoes hydrolysis in alkaline conditions and can be metabolized into polar non-toxic breakdown products in mammals . Its chemical structure allows it to react with various nucleophiles, contributing to its biological activity.

Phosphamidon exhibits significant toxicity to both insects and mammals. It is classified as very highly toxic (WHO Hazard Class Ia) and can cause symptoms such as muscle twitching, excessive salivation, and respiratory distress upon exposure . In animal studies, exposure has been linked to decreased immune responses and other adverse effects . The compound is particularly harmful to bees and aquatic organisms, raising concerns about its environmental impact .

Research indicates that phosphamidon can interact with various biological systems beyond its intended insecticidal effects. For instance, studies have shown that exposure can lead to alterations in immune function in laboratory animals . Furthermore, its acute toxicity necessitates careful handling to prevent accidental exposure among workers who apply it in agricultural environments .

Several compounds share structural similarities or functional mechanisms with phosphamidon. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure Type | Toxicity Level | Primary Use |

|---|---|---|---|

| Malathion | Organophosphate | Moderate | Insecticide |

| Chlorpyrifos | Organophosphate | High | Insecticide |

| Diazinon | Organophosphate | High | Insecticide |

| Carbofuran | Carbamate | High | Insecticide |

Uniqueness of Phosphamidon:

- Phosphamidon has a specific action as a cholinesterase inhibitor that distinguishes it from other organophosphates like chlorpyrifos and diazinon.

- Its unique mixture of isomers (70% Z-isomer and 30% E-isomer) contributes to its distinct efficacy profile against certain pests while also posing significant risks to non-target organisms .

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction represents one of the most fundamental transformations in organophosphorus chemistry and serves as a cornerstone methodology for the synthesis of phosphamidon and related organophosphate compounds [1] [2] [3]. This reaction, first discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, involves the chemical reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species [2] [3].

The classical Michaelis-Arbuzov reaction mechanism proceeds through a well-established pathway involving nucleophilic substitution. The reaction is initiated with an SN2 attack of the nucleophilic phosphorus species on the electrophilic alkyl halide, generating a phosphonium salt as an intermediate [2] [3]. This intermediate is occasionally stable enough to be isolated, particularly for triaryl phosphites which do not react to form the phosphonate without thermal cleavage at 200°C or cleavage by alcohols or bases [3]. The displaced halide anion then typically reacts via another SN2 reaction on one of the alkyl carbons, displacing the oxygen atom to give the desired phosphonate and another alkyl halide [2] [3].

For phosphamidon synthesis specifically, the reaction employs trimethyl phosphite as the phosphorus reagent and dichloroacetic acid diethylamide as the electrophilic partner [4] [5]. The reaction is conducted by mixing equimolecular quantities of trimethyl phosphite with a boiling solution of diethylamide of dichloroacetic acid in chlorobenzene [5]. The reaction formula can be represented as:

(CH₃O)₃P + CH₃CO C Cl₂ CON(C₂H₅)₂ → (CH₃O)₂-P-O-C=CCl-CON-(C₂H₅)₂ + CH₃Cl

The reactivity pattern in the Michaelis-Arbuzov reaction follows a well-defined order: primary alkyl halides react readily, while most secondary and tertiary alkyl halides do not participate effectively in the reaction [1]. The reactivity order of alkyl halides is R-I > R-Br > R-Cl [1]. For the phosphorus reagents, hypophosphorous acid esters (hypophosphites) are the most reactive, followed by phosphinates and then phosphites, which are the least reactive [1].

Modern variations of the Michaelis-Arbuzov reaction have been developed to address limitations of the classical approach. An alcohol-based Michaelis-Arbuzov reaction has been reported that provides an efficient and environmentally-benign method for carbon-phosphorus bond formation [6]. This methodology employs nBu₄NI as a catalyst and allows a wide range of alcohols to react with phosphites, phosphonites, and phosphinites to give all three kinds of phosphoryl compounds (phosphonates, phosphinates, and phosphine oxides) [6].

The mechanism can also proceed through alternative pathways depending on the substrate structure. Evidence exists for a carbocation-based mechanism of dealkylation similar to an SN1 reaction, where the alkyl group initially dissociates from the phosphonium salt followed by attack of the anion [2] [3]. This alternative mechanism becomes relevant when substrates cannot react through the standard SN2 pathway.

| Reaction Parameter | Value/Description |

|---|---|

| Temperature Range | 120-200°C |

| Mechanism Type | SN2 nucleophilic substitution |

| Phosphorus Reactivity Order | Hypophosphites > Phosphinates > Phosphites |

| Halide Reactivity Order | R-I > R-Br > R-Cl |

| Alkyl Reactivity Order | Primary > Secondary >> Tertiary |

| Product Selectivity | Z-isomer (70%) : E-isomer (30%) for phosphamidon |

Hirao Coupling Applications

The Hirao coupling reaction, developed by Toshikazu Hirao and colleagues in 1980, represents a significant advancement in palladium-catalyzed cross-coupling methodology for carbon-phosphorus bond formation [7] [8] [9]. This reaction expands the scope of carbon-phosphorus bond formation from alkyl (sp³) carbon-phosphorus bonds achieved through the Michaelis-Arbuzov reaction to sp² (alkenyl and aryl) carbon-phosphorus bonds [7].

The original Hirao coupling employs tetrakis(triphenylphosphine)palladium(0) as the catalyst, with aryl or vinyl halides reacting with dialkyl phosphites in the presence of organic bases such as triethylamine [7] [10]. The reaction proceeds through the typical palladium-catalyzed cross-coupling mechanism involving oxidative addition, ligand exchange, and reductive elimination steps [11].

The general reaction scheme involves the palladium-catalyzed coupling of dialkyl phosphites with aromatic electrophiles [9]. The reaction mechanism proceeds via the usual catalytic cycle including oxidative addition of the aryl halide to palladium(0), ligand exchange with the phosphorus nucleophile, and reductive elimination to form the carbon-phosphorus bond [11].

Significant improvements to the original Hirao coupling have been developed. Modern catalyst systems include Pd(OAc)₂ complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand, which has alleviated some limitations in terms of palladium loadings and substrate reactivity [9]. This system allows for the coupling of various aryl and heteroaryl halides to deliver both known and novel substituted phosphonates [9].

A particularly noteworthy advancement involves the development of highly efficient phosphinous acid-ligated Pd(II) precatalysts for Hirao cross-coupling reactions [8] [12]. These catalysts, bearing di(1-adamantyl)phosphinous acid and triphenylphosphine as different P-donors, demonstrate remarkable efficiency in environmentally benign ethanol [8] [12]. The reaction proceeds rapidly, typically requiring only 10 to 120 minutes for completion with aryl bromides equipped with electron-donating or electron-withdrawing groups [8] [12].

The substrate scope of Hirao coupling has been extensively studied. Aryl bromides and iodides are generally excellent substrates, while aryl chlorides show reduced reactivity under standard conditions [7] [10]. The first examples of aryl chloride couplings have been reported using optimized catalyst systems [9]. Nucleophile-sensitive substrates such as 2-bromopyridine, 2-bromothiophene, and 4-bromobenzonitrile can be successfully coupled using toluene/ethylene glycol (9:1) solvent systems [8].

The reaction has been successfully applied to various phosphorus reagents beyond simple dialkyl phosphites. H-phosphinates and secondary phosphine oxides are compatible substrates, expanding the synthetic utility of the methodology [10]. The coupling of H-phosphinates proceeds efficiently with both bromoarenes and less reactive chloroarenes when using appropriate catalyst systems [10].

| Catalyst System | Substrate Scope | Reaction Conditions | Typical Yields (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl bromides, iodides | Et₃N, toluene, 80-100°C | 60-90 |

| Pd(OAc)₂/dppf | Aryl/vinyl halides | i-Pr₂NEt, DMSO, 80-120°C | 70-95 |

| Pd(OAc)₂/Xantphos | Enhanced reactivity | Base, co-solvent | 80-95 |

| Di(1-adamantyl)phosphinous acid Pd(II) | Broad scope | EtOH, 10-120 min | 85-98 |

Modern Phosphorylation Strategies

Triflic Anhydride-Mediated Activation

Trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride, has emerged as a powerful and versatile reagent for electrophilic activation in modern phosphorylation strategies [13] [14] [15]. This compound serves as a strong electrophilic activator leading to the transient generation of triflate intermediates that undergo nucleophilic trapping with diverse nucleophiles to yield novel organophosphorus compounds [14] [16].

The mechanism of triflic anhydride-mediated phosphorylation involves the initial activation of phosphorus-containing substrates through interaction with the highly electrophilic Tf₂O [14] [16]. The activation process generates a triflate intermediate that is highly susceptible to nucleophilic attack [14]. This approach has been particularly successful in the development of modular methods for the preparation of phosphonylated derivatives with interesting biological activities [15].

One significant application involves the chemoselective activation of diethyl phosphonates for the modular synthesis of biologically relevant phosphonylated scaffolds [15]. This methodology is based on chemoselective activation with triflic anhydride and enables flexible and even iterative substitution with a broad range of oxygen, sulfur, nitrogen, and carbon nucleophiles [15]. The procedure operates under mild conditions and provides high selectivity, making it particularly valuable for the synthesis of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates [15].

The triflic anhydride-mediated activation strategy has been successfully applied to phosphine oxide chemistry [14] [16]. When phosphine oxides are treated with Tf₂O, the oxygen atom of the phosphine oxide is activated, making the phosphorus center more electrophilic and susceptible to nucleophilic attack [14]. This activation pattern allows for efficient formation of phosphonium salts and other phosphorus-containing products under relatively mild reaction conditions [14].

The synthetic utility of this approach extends to the formation of quaternary phosphonium triflates through aryne insertion into phosphine oxide P-O bonds [17]. This methodology provides a novel transition-metal free synthetic strategy for the direct synthesis of quaternary phosphonium triflates via insertion of aryne into phosphine oxide [17]. The reaction proceeds via a sequential [2+2] cycloaddition followed by ortho-arylation and protonation pathway [17].

Modern applications of triflic anhydride activation include its use in oligonucleotide synthesis where phosphorylation is accomplished by introduction of a P(V) reagent or by phosphitylation with P(III) reagents followed by oxidation [18]. Phosphitylation procedures with phosphoramidites and chlorophosphoramidites have been used extensively, taking advantage of the high reactivity imparted by triflic anhydride activation [18].

The versatility of triflic anhydride-mediated phosphorylation is demonstrated by its compatibility with diverse reaction conditions. Reactions can typically be conducted at temperatures ranging from -78°C to +60°C, depending on the specific substrate and desired transformation [16]. The mild nature of these conditions makes the methodology compatible with sensitive functional groups and allows for high functional group tolerance [15].

| Activation Type | Mechanism | Temperature Range (°C) | Key Advantages |

|---|---|---|---|

| Phosphonate activation | Tf₂O forms triflate intermediate | Room temp to 60 | Mild conditions, high selectivity |

| Phosphine oxide activation | O-activation for nucleophilic attack | 0 to 50 | Chemoselective activation |

| Aryne insertion | Sequential [2+2] cycloaddition | Room temp | Metal-free synthesis |

| Oligonucleotide synthesis | Phosphitylation followed by oxidation | Room temp to 40 | High functional group tolerance |

Phosphonylaminium Salt Intermediates

Phosphonylaminium salt intermediates represent a crucial class of reactive species in modern phosphorylation chemistry, serving as key intermediates in various synthetic transformations leading to organophosphorus compounds [19] [20] [21]. These intermediates are characterized by the presence of both a positively charged phosphonium center and an ammonium functionality, creating unique reactivity patterns that can be exploited for selective synthetic transformations.

The formation of phosphonylaminium salt intermediates typically occurs through the interaction of phosphorus-containing precursors with ammonium-generating reagents under specific reaction conditions [20]. These intermediates are particularly important in the synthesis of N-protected 1-aminoalkylphosphonium salts, which serve as very effective α-amidoalkylating agents [20]. The presence of an acylamino group adjacent to a positively charged phosphonium moiety enables these compounds to function as precursors of N-acylimines or N-acyliminium cations in α-amidoalkylation reactions [20].

One significant synthetic approach involves the one-pot method for the synthesis of N-protected 1-aminoalkylphosphonium salts from amides, carbamates, lactams, imides, or urea [20]. This methodology provides access to a diverse range of phosphonylaminium intermediates with varying structural features. The reactivity of these salts can be enhanced by introducing electron-withdrawing substituents (such as Cl or CF₃) into the phosphonium moiety, which weakens the Cα-P⁺ bond and facilitates its cleavage, promoting the generation of iminium-type cations [20].

The synthetic utility of phosphonylaminium salt intermediates extends to catalyst-free α-amidoalkylation reactions [20]. This represents an interesting alternative to traditional acid-catalyzed approaches and demonstrates the unique reactivity profile of these intermediates. The ability to conduct catalyst-free reactions is particularly valuable from both economic and environmental perspectives.

Phosphonylaminium salt intermediates also play important roles in the direct use of phosphonium salts for alkylation reactions [19] [21]. These intermediates participate in site-selective alkylation to p-quinols via 5-membered betaine-type intermediates [19] [21]. The reaction proceeds through in situ generation of P-ylide, alkylation, and aromatization, providing a novel approach for the synthesis of α-(m-aminoaryl) esters, amides, and ketones under ambient conditions [19] [21].

The formation and reactivity of phosphonylaminium salt intermediates have been studied extensively through both experimental and computational methods. These studies have revealed that the intermediates can undergo various transformation pathways depending on the specific reaction conditions and the nature of the substituents present [19]. The reaction is highly compatible with diverse functional phosphonium salts and amines, demonstrating the broad applicability of this chemistry [19] [21].

Modern synthetic applications have expanded the scope of phosphonylaminium salt intermediate chemistry to include photocatalytic processes [22] [23]. Hydrophosphination reactions of alkenes with triphenylphosphonium triflate under photocatalytic conditions proceed through intermediate formation of phosphinyl radical cations [22] [23]. The resulting phosphonium salts can be directly involved in subsequent Wittig reactions leading to homologated alkenes [22] [23].

The mechanistic understanding of phosphonylaminium salt intermediate formation and reactivity continues to evolve. Recent studies have provided insights into the factors that influence the stability and reactivity of these intermediates, including the effects of substituent patterns, solvent systems, and reaction temperature [20]. This mechanistic knowledge has enabled the development of more efficient and selective synthetic methods based on phosphonylaminium salt chemistry.

| Intermediate Type | Formation Method | Key Applications | Reaction Conditions |

|---|---|---|---|

| N-protected aminoalkylphosphonium | One-pot from amides/carbamates | α-amidoalkylating agents | Catalyst-free, ambient |

| Betaine-type intermediates | P-ylide generation | p-quinol alkylation | Room temperature |

| Phosphinyl radical cations | Photocatalytic activation | Hydrophosphination | Visible light conditions |

| Triflate intermediates | Triflic anhydride activation | Nucleophilic trapping | -78°C to +60°C |

Purity

Physical Description

COLOURLESS-TO-YELLOW OILY LIQUID.

Color/Form

COLORLESS LIQUID

Oil

XLogP3

Exact Mass

Boiling Point

120 °C @ 0.001 mm Hg; 162 °C 1.5 mm Hg

at 0.2kPa: 162 °C

Flash Point

Density

1.2132 @ 25 °C/4 °C

Relative density (water = 1): 1.2

LogP

0.8

Odor

Appearance

Melting Point

-45 °C

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Cholinesterase inhibitor.

Vapor Pressure

1.65X10-5 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 0.0033

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Other CAS

23783-98-4

Wikipedia

Use Classification

Methods of Manufacturing

Produced by reacting trimethyl phosphite in chlorobenzene with 2,2-dichloro-N,N-diethyl-3-oxobutyramide, which is prepared from sulfuryl chloride and N,N-diethyl-3-oxobutyramide...

General Manufacturing Information

Phosphamidon is compatible with all except highly alkaline pesticides, though for an unknown reason, its biological activity is reduced by copper oxychloride.

Patents: ...British patent 829576; Belgian patent 552284; US patent 2908605; Phosphamidon exists as a mixture of 70% (z)-isomer (beta-isomer) and 30% (e)-isomer (alpha-isomer)... the (z)-isomer has the greater insecticidal activity.

NOT PRODUCED COMMERCIALLY IN US

Status: Cancelled ... RED/ Voluntary cancellation 9/96

Analytic Laboratory Methods

Two-dimensional gas chromatography with capillary columns and parallel detection with flame-photometric and electron-capture detection were used to analyze pesticide residues in food.

The negative-ion mass spectra of phosphamidon obtained by chemical-ionization with methane, under electron-capture conditions, is reported. The influence of different ionization parameters on the total ion current and the relative intensities of the various fragment ions were studied. Few fragment ions were observed, although they were characteristic for the class of cmpd. The occurrence of the molecular anion is strongly dependent on the molecular structure and its ability to stabilize the radical formed in the primary electron capture region by charge delocalization. Negative-ion mass spectrometry with multiple ion detection may be a valuable tool for residue analysis in food and environmental samples.

Phosphamidon was determined by 2-dimensional TLC on silica gel, using petroleum ether-Et20 (5:1 and 1:2, respectively). Rf values were tabulated.

For more Analytic Laboratory Methods (Complete) data for PHOSPHAMIDON (8 total), please visit the HSDB record page.

Storage Conditions

It... is packed in polyethylene containers.

Interactions

Vitamin C, when admin concurrently with a pesticide ... phosphamidon ... could significantly decr the frequency of pesticide induced clastogenic and mitosis disruptive changes in the bone marrow cells of young Swiss Albino mice. Of these three doses (10, 20 or 40 mg/kg/bw) of the vitamin, the one which is double the human therapeutic dose (20 mg/kg/bw/day) was the most effective as an antimutagen to be followed by 40 mg and 10 mg. None of these doses of vitamin C showed any genotoxicity of their own for the parameters studied here.

Because different classes of enzymes may be inhibited, the effects of organophosphorus pesticide poisoning may be complex and potentially at least could involve interactions with drugs as well as with other pesticides or chemicals. Potentiation may also involve solvents or other components of formulated pesticides. Certain drugs such as phenothiazines, antihistamines, CNS depressants, barbiturates, xanthines (theophylline), aminoglycosides and parasympathomimetic agents are to be avoided because of increased toxicity.

/When citiolone was administered with phosphamidon/... significant depletion was observed in the glutathione-S-transferase activity as well as in the level of total and non-protein bound sulfhydryl groups in various CNS regions of phosphamidon intoxicated rats. When citiolone was administered alone, there was a remarkable elevation in glutathione-S-transferase activity. However, significant protection against glutathione-S-transferase inhibition was observed when phosphamidon and citiolone were administered simultaneously.

Stability Shelf Life

DECOMP ABOVE 160 °C /E-ISOMER/

Stable in neutral or acidic media; hydrolyzed by alkali.

Solutions of this chemical in water, DMSO, 95% ethanol and acetone should be stable for 24 hr under normal lab conditions (RAD).

Dates

2: Mukherjee S, Mukherjee N, Saini P, Roy P, Babu SP. Ginger extract ameliorates phosphamidon induced hepatotoxicity. Indian J Exp Biol. 2015 Sep;53(9):574-84. PubMed PMID: 26548077.

3: Kosta P, Mehta AK, Sharma AK, Khanna N, Mediratta PK, Mundhada DR, Suke S. Effect of piracetam and vitamin E on phosphamidon-induced impairment of memory and oxidative stress in rats. Drug Chem Toxicol. 2013 Jan;36(1):48-54. doi: 10.3109/01480545.2011.649093. Epub 2012 Feb 11. PubMed PMID: 22325038.

4: Sharma AK, Bhattacharya SK, Khanna N, Tripathi AK, Arora T, Mehta AK, Mehta KD, Joshi V. Effect of progesterone on phosphamidon-induced impairment of memory and oxidative stress in rats. Hum Exp Toxicol. 2011 Oct;30(10):1626-34. doi: 10.1177/0960327110396522. Epub 2011 Jan 21. PubMed PMID: 21257640.

5: Sharma AK, Mehta AK, Rathor N, Chalawadi Hanumantappa MK, Khanna N, Bhattacharya SK. Melatonin attenuates cognitive dysfunction and reduces neural oxidative stress induced by phosphamidon. Fundam Clin Pharmacol. 2013 Apr;27(2):146-51. doi: 10.1111/j.1472-8206.2011.00977.x. Epub 2011 Jul 26. PubMed PMID: 21790778.

6: Ahmed T, Tripathi AK, Ahmed RS, Banerjee BD. Assessment of phosphamidon-induced apoptosis in human peripheral blood mononuclear cells: protective effects of N-acetylcysteine and curcumin. J Biochem Mol Toxicol. 2010 Sep-Oct;24(5):286-92. doi: 10.1002/jbt.20337. PubMed PMID: 20979154.

7: Kuwar RB, Jha CB, Saxena AK, Bhattacharya S. Effect of phosphamidon on the testes of albino rats: a histological study. Nepal Med Coll J. 2006 Dec;8(4):224-6. PubMed PMID: 17357636.

8: Ben-Haim SA, Ben-Ami H, Hayam G, Taitelman U, Edoute Y. Obidoxime augments the positive inotropic effect of phosphamidon on the isolated working rat heart. Pharmacol Toxicol. 1992 Aug;71(2):127-31. PubMed PMID: 1438028.

9: Bhatnagar P, Soni I. Evaluation of the teratogenic potential of phosphamidon in mice by gavage. Toxicol Lett. 1988 Aug;42(2):101-7. PubMed PMID: 3406954.

10: Suke SG, Ahmed RS, Tripathi AK, Chakraborti A, Banerjee BD. Immunotoxicity of phosphamidon following subchronic exposure in albino rats. Indian J Exp Biol. 2006 Apr;44(4):316-20. PubMed PMID: 16629375.

11: Moser VC. Age-related differences in acute neurotoxicity produced by mevinphos, monocrotophos, dicrotophos, and phosphamidon. Neurotoxicol Teratol. 2011 Jul-Aug;33(4):451-7. doi: 10.1016/j.ntt.2011.05.012. Epub 2011 Jun 12. PubMed PMID: 21679767.

12: Li A, Liu X, Kong J, Hu H, Sun L, Qian Z. Determination of organophosphorous pesticide phosphamidon in environmental water with luminol chemiluminescence detection. J AOAC Int. 2009 May-Jun;92(3):914-8. PubMed PMID: 19610385.

13: Hazarika R. Neurotoxic impact of organophosphate pesticide phosphomedon on the albino rat. J Environ Biol. 2014 Mar;35(2):427-30. PubMed PMID: 24665773.

14: Naqvi SM, Hasan M. Dose-related accumulation of organophosphate phosphamidon in discrete regions of the CNS: correlation with its neurotoxicity. Pharmacol Toxicol. 1990 Jul;67(1):47-8. PubMed PMID: 2395816.

15: Reddy MS, Rao KV. Modulation of carbohydrate metabolism in the selected tissues of marine prawn, Penaeus indicus (H. Milne Edwards), under phosphamidon-induced stress. Ecotoxicol Environ Saf. 1988 Apr;15(2):212-20. PubMed PMID: 3378538.

16: Ben-Ami H, Ben-Haim SA, Edoute Y, Hayam G, Taitelman U. Direct effects of phosphamidon on isolated working rat heart electrical and mechanical function. Toxicol Appl Pharmacol. 1991 Sep 15;110(3):429-34. PubMed PMID: 1949011.

17: Georgian L. The comparative cytogenetic effects of aldrin and phosphamidon. Mutat Res. 1975 Apr;31(2):103-8. PubMed PMID: 1117881.

18: Ben-Haim SA, Ben-Ami H, Hayam G, Taitelman U, Edoute Y. Effect of phosphamidon and obidoxime on the QT-RR relationship of isolated rat heart. Pharmacol Toxicol. 1992 Jun;70(6 Pt 1):402-6. PubMed PMID: 1438017.

19: Naqvi SM, Hasan M. Acetylhomocysteine thiolactone protection against phosphamidon-induced alteration of regional superoxide dismutase activity in the central nervous system and its correlation with altered lipid peroxidation. Indian J Exp Biol. 1992 Sep;30(9):850-2. PubMed PMID: 1478721.

20: Joshi V, Arora T, Mehta AK, Sharma AK, Rathor N, Mehta KD, Mahajan P, Mediratta PK, Banerjee BD, Sharma KK. Effect of phosphamidon on convulsive behavior and biochemical parameters: modulation by progesterone and 4'-chlorodiazepam in rats. Naunyn Schmiedebergs Arch Pharmacol. 2010 Oct;382(4):311-20. doi: 10.1007/s00210-010-0550-5. Epub 2010 Aug 25. PubMed PMID: 20737266.